

(4-Fluoro-3-methylphenyl)methanol molecular formula and weight

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Compound of Interest

Compound Name: (4-Fluoro-3-methylphenyl)methanol

Cat. No.: B1304793

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An In-depth Technical Guide to (4-Fluoro-3-methylphenyl)methanol

This technical guide provides a concise summary of the fundamental molecular properties of **(4-Fluoro-3-methylphenyl)methanol**, a fluorinated organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The core molecular identifiers and properties of **(4-Fluoro-3-methylphenyl)methanol** are summarized below. This data is essential for accurate reagent preparation, stoichiometric calculations, and analytical characterization.

Property	Value	Citations
Molecular Formula	C8H9FO	[1][2][3]
Molecular Weight	140.16 g/mol	[1][2][4]
Monoisotopic Mass	140.06374 Da	[5]
CAS Number	261951-66-0	[1][2][6]

Structural and Chemical Identity

The relationships between the common name, chemical formula, and other key identifiers are crucial for unambiguous documentation and communication in a research context. The following diagram illustrates these logical connections.

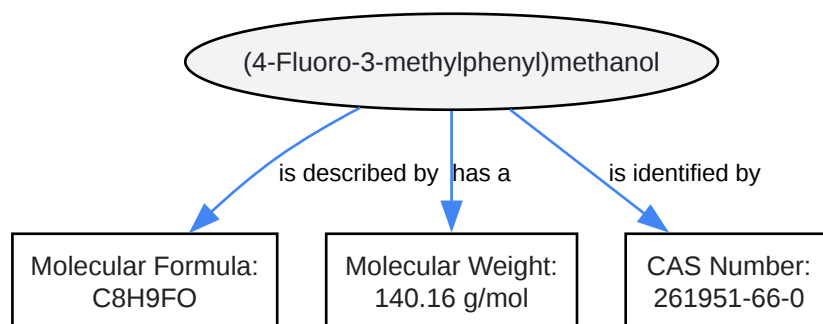


Figure 1: Chemical Identity of (4-Fluoro-3-methylphenyl)methanol

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Figure 1: Chemical Identity of **(4-Fluoro-3-methylphenyl)methanol**

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis or specific analytical methodologies for **(4-Fluoro-3-methylphenyl)methanol** are not readily available in the public domain without a more specific context of its application. Similarly, information regarding its involvement in specific signaling pathways is not broadly documented and would likely be found in specialized research publications focusing on its biological or pharmacological activity. Researchers interested in utilizing this compound are encouraged to consult chemical synthesis databases and relevant scientific literature for potential applications and experimental details.

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